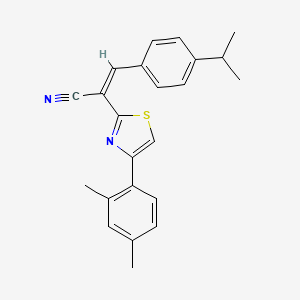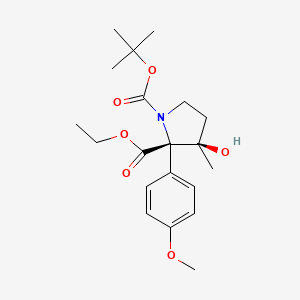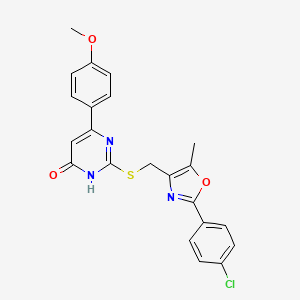![molecular formula C16H19N5O3 B3007212 8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-15-5](/img/structure/B3007212.png)
8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazinane , a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is (CH2)3(NH)3. They exist in three isomeric forms, 1,3,5-triazinanes being common . The triazinanes have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis
Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Scientific Research Applications
Synthesis and Biological Evaluation
A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. This research emphasizes the synthesis of a variety of heterocyclic compounds, including triazines, with promising cyclooxygenase-1/2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study on antitumor imidazotetrazines discussed the synthesis and chemistry of a broad-spectrum antitumor agent, highlighting the potential of imidazotetrazine derivatives in cancer therapy (Stevens et al., 1984).
Research on cyclic nucleotide phosphodiesterase type 4 inhibitors introduced pyrazolo[1,5-a]-1,3,5-triazine as an adenine bioisostere, leading to the discovery of new structural classes of potent inhibitors. This highlights the significance of the triazine ring system in developing selective enzyme inhibitors (Raboisson et al., 2003).
Chemical Characterization and Antimicrobial Activity
- A study on the synthesis of 5,6-diaryl-1,2,4-triazines reported the chemical characterization of triazine derivatives and their potential antimicrobial activities, indicating the relevance of these compounds in the development of new antimicrobial agents (Soliman et al., 1978).
Antitumor and Antioxidative Potential
Novel nitrogen heterocycles bearing biologically active carboxamide moiety were synthesized as potential antitumor agents. The study evaluated their anticancer activity, particularly highlighting compound efficacy against the MCF-7 cell line, which suggests the therapeutic potential of these compounds in cancer treatment (Bakare, 2021).
An experimental and computational study presented the antioxidative potential of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides with antiproliferative activity. This research demonstrates the dual function of these compounds as potent antioxidants and antiproliferative agents, offering insights into the development of anticancer therapeutics (Cindrić et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar triazole structure are known to bind with a variety of enzymes and receptors in the biological system . For instance, some triazole derivatives are known to target mitogen-activated protein kinase 14 .
Mode of Action
Triazole compounds, due to their heterocyclic nature, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Pharmacokinetics
The pharmacokinetic properties of similar triazole derivatives could be studied using in silico admet prediction .
Result of Action
Some triazole derivatives have shown remarkable anticancer activity in nci60 cell lines .
Action Environment
The synthesis and biological evaluation of similar triazole derivatives have been performed under various conditions .
Future Directions
properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)11-4-6-12(24-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPLVLKIRMLUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)
![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)



![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)


